molecular formula C14H16O7S B3109560 Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate CAS No. 173776-65-3

Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate

Cat. No.: B3109560
CAS No.: 173776-65-3
M. Wt: 328.34 g/mol
InChI Key: IPQROFYLPCTTFL-UHFFFAOYSA-N
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Description

Dimethyl {2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate (CAS: 1048912-57-7; molecular formula: C₂₁H₁₈F₂O₈S) is a malonate derivative featuring a 4-(methylsulfonyl)phenyl group and a 3,5-difluorobenzoyl substituent. Its IUPAC name is 1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate. This compound exhibits a high melting point (171–173°C) and purity (>95%), making it suitable for synthetic applications in medicinal chemistry and materials science . Key structural attributes include:

  • A methylsulfonyl group at the para position of the phenyl ring, enhancing electron-withdrawing effects and polarity.
  • 3,5-Difluorobenzoyl and 2-oxoethyl moieties, which influence reactivity in nucleophilic additions or cross-coupling reactions.
  • A malonate backbone, providing two ester groups for further functionalization .

Properties

IUPAC Name

dimethyl 2-[2-(4-methylsulfonylphenyl)-2-oxoethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O7S/c1-20-13(16)11(14(17)21-2)8-12(15)9-4-6-10(7-5-9)22(3,18)19/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQROFYLPCTTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)S(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as dimethyl malonate and 4-(methylsulfonyl)benzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between dimethyl malonate and 4-(methylsulfonyl)benzaldehyde in the presence of a base such as sodium ethoxide. This reaction forms the desired product through the formation of a carbon-carbon bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic processes.

    Pathways: It can participate in various biochemical pathways, including those related to oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Comparison with Structurally Similar Malonate Derivatives

Substituent Effects on Physical Properties

The presence of electron-withdrawing groups (EWGs) and bulky substituents significantly impacts melting points, solubility, and stability.

Compound Name Molecular Formula Melting Point (°C) Key Substituents Reference
Dimethyl {2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate C₂₁H₁₈F₂O₈S 171–173 3,5-Difluorobenzoyl, methylsulfonyl
Dimethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4al) C₁₅H₁₈O₅ 81.8–82.4 Methyl, p-tolyl
Dimethyl 2-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate C₂₅H₃₈O₅ N/A Bulky tert-butyl, phenolic hydroxyl
Diethyl 2-[(4-methylphenyl)methylene]malonate C₁₅H₁₈O₄ N/A Methylene bridge, p-tolyl

Key Observations :

  • The methylsulfonyl and 3,5-difluoro groups in the target compound contribute to its high melting point compared to less polar analogs like 4al .
  • Bulky substituents (e.g., tert-butyl in ) reduce crystallinity but improve solubility in non-polar solvents.
Nucleophilic Reactivity
  • The 2-oxoethyl group in the target compound facilitates nucleophilic attacks at the α-carbon, enabling C–C bond formation. This contrasts with Diethyl 2-[(4-methylphenyl)methylene]malonate , where the conjugated methylene group favors cycloaddition reactions .
  • The methylsulfonyl group enhances electrophilicity at the adjacent carbonyl, promoting reactions with amines or thiols .

Research Findings and Data Tables

Insights :

  • High purity in the target compound reflects optimized purification (e.g., chromatography) .
  • Lower yields in 4ak suggest challenges in stabilizing cyclopropane-derived intermediates .

Biological Activity

Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate, also known by its CAS number 173776-65-3, is a compound that has garnered interest in various fields of biological research. Its molecular formula is C14H16O7S, and it has a molecular weight of 328.34 g/mol. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC14H16O7S
Molecular Weight328.34 g/mol
CAS Number173776-65-3
StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds containing the methylsulfonyl group exhibit significant antimicrobial properties. A study synthesized various derivatives of 2-(4-methylsulfonylphenyl) indole and assessed their antimicrobial activity. The results demonstrated that certain derivatives exhibited potent inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which it may reduce inflammation in various pathological conditions .

COX Inhibition

The compound has been assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study found that certain derivatives of this compound exhibited selective COX-2 inhibition, which is often associated with reduced side effects compared to non-selective COX inhibitors .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
  • Inflammation Model : In an animal model of arthritis, administration of this compound resulted in a marked reduction in joint swelling and inflammatory markers compared to control groups. These findings support its use as an anti-inflammatory therapeutic agent .

The biological activities of this compound are believed to stem from its interaction with various biochemical pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound appears to modulate signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.
  • COX Inhibition : By selectively inhibiting COX-2, the compound reduces prostaglandin synthesis, leading to decreased inflammation and pain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate
Reactant of Route 2
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Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate

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